molecular formula C15H21BrN2O4S B1284439 4-(4-BOC-piperazinosulfonyl)bromobenzene CAS No. 259808-63-4

4-(4-BOC-piperazinosulfonyl)bromobenzene

Cat. No. B1284439
CAS RN: 259808-63-4
M. Wt: 405.3 g/mol
InChI Key: AQKVPXFKSGCQHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves the treatment of secondary amines with sulfonyl chlorides to obtain various sulfonyl amines, as seen in the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives . Additionally, the synthesis of radioiodinated piperazine derivatives as sigma-1 receptor ligands through nucleophilic substitution reactions has been described, although with varying radiochemical yields . These methods could potentially be adapted for the synthesis of "4-(4-BOC-piperazinosulfonyl)bromobenzene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate) reveals a chair conformation of the piperazine ring and a three-dimensional framework formed by hydrogen bonds . Such structural analyses are crucial for understanding the molecular conformation and potential reactivity of "this compound".

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including nucleophilic substitution and hydrogen bonding interactions. The reactivity of these compounds can be influenced by the presence of substituents on the piperazine ring or the sulfonyl group. For example, the radioiodination of benzylsulfonyl piperazine derivatives has been studied, highlighting the role of solvent and temperature in achieving high radiochemical yields . These findings can inform the reaction conditions suitable for modifying "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and vibrational spectra, can be determined through various analytical techniques. For instance, FT IR and FT Raman measurements have been used to confirm the vibrational spectra of piperazinium bis(4-hydroxybenzenesulphonate) . These properties are essential for the identification, characterization, and application of "this compound" in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Biaryl Libraries : Boc-protected biaryls, including compounds related to 4-(4-BOC-piperazinosulfonyl)bromobenzene, have been synthesized using microwave-mediated Suzuki–Miyaura coupling. This method allows for diversification in biaryl libraries (Spencer et al., 2011).
  • Bifunctional Macrocycles : Research has shown the synthesis of bifunctional tetraaza macrocycles from similar compounds, suggesting applications in creating poly(amino carboxylate) chelating agents (McMurry et al., 1992).
  • Structural Characterization : Structural characterization of similar compounds has been conducted, indicating potential in drug development for human HIV-1 infection (Cheng De-ju, 2015).
  • Synthesis of Piperazine Derivatives : Research includes the synthesis of arylpiperazines via palladium-catalyzed aromatic amination reactions of bromoarenes with N-tert-butoxycarbonylpiperazine, which is closely related to the compound (Kerrigan et al., 1998).

Potential Therapeutic Applications

  • Inhibitory Activity : Some derivatives have shown good enzyme inhibitory activity, suggesting potential therapeutic applications (Hussain et al., 2017).
  • Chemical Synthesis for Drug Candidates : Another study focused on the synthesis of 2-furoic piperazide derivatives as promising drug candidates for type 2 diabetes and Alzheimer's diseases, highlighting the broad potential of such compounds in therapeutic development (Abbasi et al., 2018).

Safety and Hazards

While specific safety and hazard information for 4-(4-BOC-piperazinosulfonyl)bromobenzene is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKVPXFKSGCQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586578
Record name tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

259808-63-4
Record name tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 1-piperazine-carboxylate (932 mg, 5 mmol) and triethyl amine (836 μL, 6 mmol) in dioxane (10 mL) was added 4-bromo-benzenesulfonyl chloride (1.28 g, 5 mmol). A white precipitate begins to form almost immediately. The reaction mixture was stirred for 1 hour at room temperature and the filtered. The filtrate was concentrated in vacuo to yield the product as a shiny white solid (1.85 g, 91%). 1H NMR (CDCl3) δ 1.44 (s, 9H), 3.01 (t, 4H, J=5.1 Hz), 3.53 (t, 4H, J=5.1 Hz), 7.64 (dt, 2H, J=2.1, 8.7 Hz), 7.70 (dt, 2H, J=2.1, 8.7).
Quantity
932 mg
Type
reactant
Reaction Step One
Quantity
836 μL
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

To a stirring, 0° C. solution of piperazine-1-carboxylic acid tert-butyl ester (1.17 g, 6.29 mmol, 1.05 equiv) and TEA (1.67 mL, 11.98 mmol, 2.0 equiv) in DCM (10 mL) was added 4-bromo-benzenesulfonyl chloride (1.53 g, 5.99 mmol, 1 equiv). The reaction was allowed to warm to ambient temperature and stir for 3 h. The reaction solvents were evaporated and the resulting solids were dried, washed with water and filtered, yielding a white powder (2.24 g, 92% yield). MS (ESI+): m/z=306.9, LC retention time: 3.17 min. Rf=0.56 (30% EtOAc/hexanes).
Quantity
1.17 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods III

Procedure details

Diisopropylethylamine (4.00 ml) was added to a solution of 4-bromobenzenesulfonyl chloride (3.00 g) and 1-(tert-butoxycarbonyl)piperazine (2.40 g) in methylene chloride (50 ml) at room temperature. After stirring at room temperature for 30 minutes, the reaction mixture was concentrated under reduced pressure. The residue thus obtained was purified by chromatography on a silica gel column (hexane:ethyl acetate=4:1→1:1), followed by reprecipitation in a hexane—methylene chloride system, whereby the title compound (4.47 g) was obtained as a colorless solid.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Triethylamine (0.94 mL, 6.71 mmol) was added to a stirred reaction mixture of N-tert-butoxycarbonyl piperazine (0.50 g, 2.68 mmol) in tetrahydrofuran (6 mL) at 0° C., then the reaction mixture was stirred at room temperature for 15 minutes. A solution of 4-bromo-benzenesulfonyl chloride (0.686 g, 2.68 mmol) in tetrahydrofuran (4 mL) was added to the reaction mixture and stirring continued for another 2 hours. Tetrahydrofuran was evaporated off under reduced pressure, then the reaction mixture was diluted with ethyl acetate (20 mL). The inorganic materials were filtered off through a celite bed. The filtrate was washed with 2 N aqueous HCl (5 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to yield 1.00 g (92%) of 4-(4-bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester as a white solid, which was used in the next step without further purification. MS cald. for C15H21BrN2O4S [(M+NH4)+] 422, obsd. 422.1.
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.686 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

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